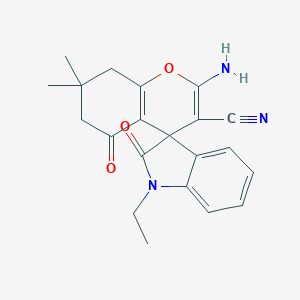![molecular formula C22H23BrN2O5 B460989 ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate](/img/structure/B460989.png)
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its bromine substitution and the presence of both amino and carboxylate functional groups. The spiro structure, which involves a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The spiro linkage is formed through a reaction between the chromene derivative and an indole derivative under basic conditions.
Amination and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base can facilitate substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives.
科学研究应用
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding to proteins and enzymes. The spiro structure may also play a role in the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-5’-chloro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-amino-5’-fluoro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a fluorine atom instead of bromine.
Ethyl 2-amino-5’-iodo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.
属性
分子式 |
C22H23BrN2O5 |
|---|---|
分子量 |
475.3g/mol |
IUPAC 名称 |
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C22H23BrN2O5/c1-5-29-19(27)17-18(24)30-15-10-21(2,3)9-14(26)16(15)22(17)12-8-11(23)6-7-13(12)25(4)20(22)28/h6-8H,5,9-10,24H2,1-4H3 |
InChI 键 |
ZBRJHKLHPCNDJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-2'-oxo-3-propan-2-yl-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460907.png)
![2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B460908.png)
![2-amino-3-cyano-7,7-dimethyl-5-oxo-1'-(2-phenylethyl)-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-2'-one](/img/structure/B460909.png)
![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)

![2-amino-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460914.png)

![2-amino-6-tert-butyl-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460916.png)

![2'-amino-6'-(hydroxymethyl)-1-methyl-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B460921.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B460923.png)
![Methyl 2-[({[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460924.png)
![6-amino-3-(methoxymethyl)-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460925.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460928.png)
